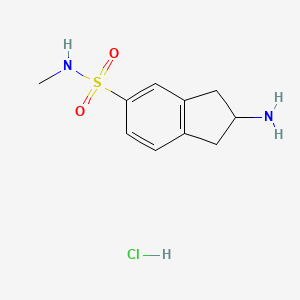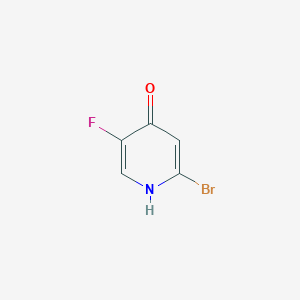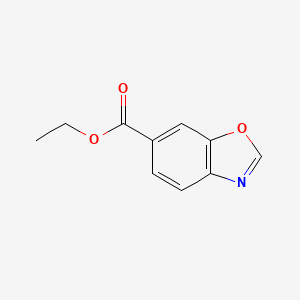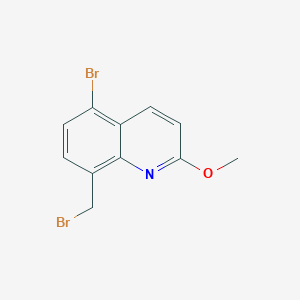![molecular formula C10H9Cl2NO3 B1443590 4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid CAS No. 1365962-68-0](/img/structure/B1443590.png)
4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid
Overview
Description
“4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid” is a complex organic compound. It is derived from 4-Chlorobenzoic acid and has a molecular formula of C10H9Cl2NO3 .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps and a variety of chemical reactions. For instance, the synthesis of 4-Chlorobenzoic acid, a related compound, involves the oxidation of 4-chlorotoluene . The introduction of the chloropropanoyl group might involve a Friedel-Crafts acylation, a common method for introducing acyl groups into aromatic rings .Molecular Structure Analysis
The molecular structure of “4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid” can be inferred from its molecular formula, C10H9Cl2NO3 . It contains an aromatic ring (benzoic acid), substituted at one position by a chloro group and at another position by a chloropropanoyl group.Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid” would depend on the specific conditions and reagents present. As an aromatic compound, it could undergo electrophilic aromatic substitution reactions . The presence of the chloropropanoyl group might also allow for nucleophilic substitution reactions .Scientific Research Applications
-
Synthesis and Crystal Growth
- Field : Materials Science
- Application : The compound 2-amino-5-nitropyridine 4-chlorobenzoic acid (2A5NP4CBA), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals .
- Method : The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) .
- Results : The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm. The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .
-
Pharmaceutical Synthesis
- Field : Pharmaceutical Chemistry
- Application : A process for preparing 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide toluene sulphonic acid salt .
- Method : The process involves reacting the compound of the formula (V) with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .
- Results : The reaction results in the formation of the compound of the formula (II), which is then admixed with p-toluenesulfonic acid in a polar solvent .
-
Pharmacophore Hybridization
- Field : Medicinal Chemistry
- Application : 4-aminobenzoic acid (PABA), an essential nutrient for many human pathogens, but dispensable for humans, and its derivatives have exhibited various biological activities .
- Method : In this study, they combined two pharmacophores using a molecular hybridization approach: this vitamin-like molecule and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via imine bond in one-step .
- Results : The study does not provide specific results or outcomes, but the approach could potentially lead to new therapeutic agents .
-
Amino Acid Analysis
- Field : Food Chemistry
- Application : Ultrahigh-performance liquid chromatography tandem mass spectrometry with 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) derivatization was developed for simultaneous determination of 20 free amino acids in Chinese jujube date .
- Method : The method involves the use of CNBF derivatization and ultrahigh-performance liquid chromatography tandem mass spectrometry .
- Results : The method allows for the simultaneous determination of 20 free amino acids in Chinese jujube date .
-
Synthesis of Biologically Active Molecules
- Field : Organic Chemistry
- Application : Replacement of chloride ions in cyanuric chloride give several variants of 1,3,5-triazine derivatives which were investigated as biologically active small molecules .
- Method : The method involves the replacement of chloride ions in cyanuric chloride .
- Results : These compounds exhibit antimalarial, antimicrobial, anti-cancer and anti-viral activities, among other beneficial properties .
-
Synthesis of Biologically Active Compounds
- Field : Organic Chemistry
- Application : Replacement of chloride ions in cyanuric chloride give several variants of 1,3,5-triazine derivatives which were investigated as biologically active small molecules .
- Method : The method involves the replacement of chloride ions in cyanuric chloride .
- Results : These compounds exhibit antimalarial, antimicrobial, anti-cancer and anti-viral activities, among other beneficial properties .
-
Efficient Synthesis of Dichlorodifluorobenzoic Acid
- Field : Organic Chemistry
- Application : 2,4-Dichloro-3,5-difluorobenzoic acid was synthesised from the commercially available 4-chloro-3,5-difluorobenzonitrile .
- Method : The synthesis involved a reaction sequence involving nitration, selective reduction, diazotisation and chlorination .
- Results : The synthesis resulted in good yield of 2,4-dichloro-3,5-difluorobenzoic acid .
properties
IUPAC Name |
4-chloro-3-(2-chloropropanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c1-5(11)9(14)13-8-4-6(10(15)16)2-3-7(8)12/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBOEBJBDVIDBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane](/img/structure/B1443508.png)

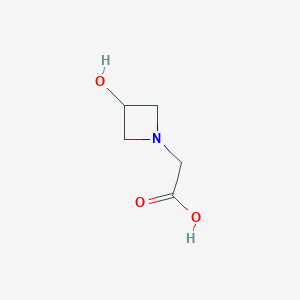


![4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one](/img/structure/B1443517.png)

